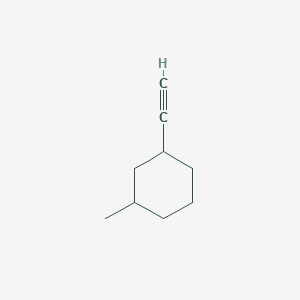![molecular formula C11H10F3N3 B2665740 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline CAS No. 1431386-75-2](/img/structure/B2665740.png)
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline can be achieved through a multi-step process. One common method involves the reaction of aniline with 3-(4-methyl-1H-imidazol-1-yl)propanenitrile, followed by acylation with trifluoroacetic anhydride . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
作用机制
The mechanism of action of 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
相似化合物的比较
Similar Compounds
4-(trifluoromethyl)aniline: A compound with a similar trifluoromethyl group but lacking the pyrazole ring.
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group and an imidazole ring instead of a pyrazole ring.
Uniqueness
4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-17-9(6-10(16-17)11(12,13)14)7-2-4-8(15)5-3-7/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQWWXILSTUFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
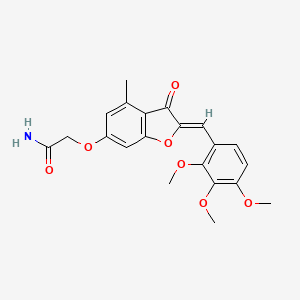
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide](/img/structure/B2665662.png)
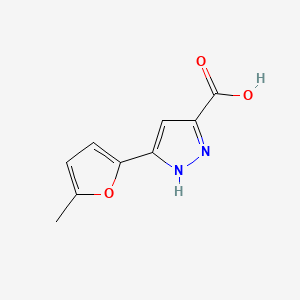
![2-(2-bromophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2665664.png)
![N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide](/img/structure/B2665665.png)
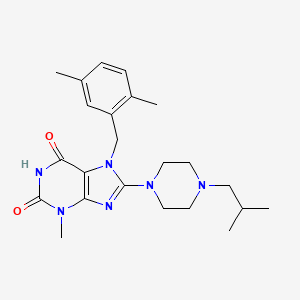
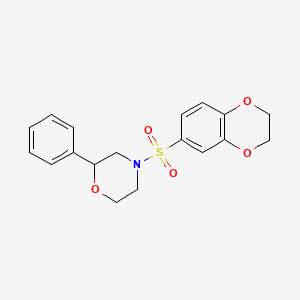
![2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide](/img/structure/B2665670.png)
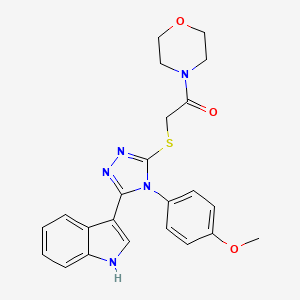
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2665675.png)
![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)
![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)
